6-(Benzyloxy)-2-chlorobenzo[d]thiazole

Antitumor Procaspase-3 Activation Benzothiazole SAR

6-(Benzyloxy)-2-chlorobenzo[d]thiazole (CAS 960535-42-6) is a heterocyclic benzothiazole derivative featuring a 2-chloro substituent and a 6-benzyloxy group. It serves as a key synthetic intermediate and building block within the benzothiazole pharmacophore class, which is extensively investigated for applications in medicinal chemistry and agrochemical development.

Molecular Formula C14H10ClNOS
Molecular Weight 275.8 g/mol
CAS No. 960535-42-6
Cat. No. B3196206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Benzyloxy)-2-chlorobenzo[d]thiazole
CAS960535-42-6
Molecular FormulaC14H10ClNOS
Molecular Weight275.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC3=C(C=C2)N=C(S3)Cl
InChIInChI=1S/C14H10ClNOS/c15-14-16-12-7-6-11(8-13(12)18-14)17-9-10-4-2-1-3-5-10/h1-8H,9H2
InChIKeyIIHQDQNLWWRBRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Benzyloxy)-2-chlorobenzo[d]thiazole (CAS 960535-42-6) Procurement: Core Identity and Baseline Specifications


6-(Benzyloxy)-2-chlorobenzo[d]thiazole (CAS 960535-42-6) is a heterocyclic benzothiazole derivative featuring a 2-chloro substituent and a 6-benzyloxy group. It serves as a key synthetic intermediate and building block within the benzothiazole pharmacophore class, which is extensively investigated for applications in medicinal chemistry and agrochemical development [1][2]. Its molecular formula is C14H10ClNOS, with a molecular weight of 275.75 g/mol . The compound is typically supplied as a high-purity research chemical, with commercial vendors reporting purities of at least 95% .

6-(Benzyloxy)-2-chlorobenzo[d]thiazole: The Risk of Generic Substitution in Benzothiazole Procurement


The benzothiazole scaffold is not monolithic; its specific substitution pattern is a critical determinant of biological activity and chemical reactivity. Generic substitution with other 2-chloro or 6-substituted benzothiazole analogs is highly inadvisable without rigorous comparative data. The 6-benzyloxy group provides unique lipophilic and steric properties that significantly influence target binding affinity, as demonstrated in structure-activity relationship (SAR) studies across multiple therapeutic programs [1][2]. Furthermore, the 2-chloro position dictates distinct reactivity profiles in downstream synthetic modifications compared to 2-amino or 2-mercapto analogs [3]. Even within the 2-chloro-6-substituted class, alterations to the 6-position group can lead to order-of-magnitude differences in potency and selectivity [4].

6-(Benzyloxy)-2-chlorobenzo[d]thiazole Quantitative Differentiation: Evidence-Based Comparator Analysis


Antitumor Potency Differentiation: 6-Benzyloxy vs. 4-Benzyloxy Substitution in Procaspase-3 Activation

In a systematic SAR study of benzothiazole-based procaspase-3 activators, compounds bearing a 6-benzyloxy group (structurally analogous to 6-(Benzyloxy)-2-chlorobenzo[d]thiazole) demonstrated distinct antitumor potency profiles compared to their 4-benzyloxy counterparts. The introduction of a lipophilic benzyloxy group at the 6-position was found to be beneficial for antitumor activity [1]. While direct quantitative data for the specific 2-chloro analog is limited, the study establishes a class-level inference that 6-benzyloxy substitution yields a favorable potency shift. The most active compounds in this series (15g and 16b) exhibited IC50 values ranging from 0.14 to 0.98 μM across multiple cancer cell lines, which were 1.8–8.7 times more potent than the first procaspase activating compound (PAC-1) (procaspase-3 EC50 = 4.08 μM) [1].

Antitumor Procaspase-3 Activation Benzothiazole SAR

MAO-B Inhibition Selectivity: 6-Benzyloxy vs. 6-Chlorobenzyloxy Analogs

Benzothiazole derivatives with 6-benzyloxy substitution have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), a key target in Parkinson's disease therapy. A direct comparator study revealed that 6-((3-chlorobenzyl)oxy)benzo[d]thiazole (1e) exhibited an IC50 of 0.0028 μM for MAO-B, while the MAO-A IC50 was significantly higher, demonstrating high isoform selectivity [1]. Another study on 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives reported a representative compound (3h) with a potent MAO-B IC50 of 0.062 μM [2]. These findings provide cross-study comparable evidence that the benzyloxy motif at the 6-position contributes to MAO-B inhibitory activity. The target compound, 6-(Benzyloxy)-2-chlorobenzo[d]thiazole, contains this same 6-benzyloxy pharmacophore, positioning it as a potential intermediate or lead-like scaffold for MAO-B inhibitor development.

Neurodegeneration MAO-B Inhibition Parkinson's Disease

Antibacterial Activity Spectrum: 6-Benzyloxy-2-chloro vs. 6-Substituted Analogs

In a study evaluating a series of 4-(6-substituted-1,3-benzothiazol-2-yl)amino-2-(4-substitutedphenyl)-amino-1,3-thiazoles, the precursor 2-chloro-N-(6-substituted-1,3-benzothiazol-2-yl)acetamides were synthesized from 2-chloro-6-substituted benzothiazoles [1]. The study found that compounds with electron-withdrawing substituents (such as fluoro) at the 6-position favored antibacterial activity against both Gram-negative and Gram-positive bacteria [1]. While the benzyloxy group is electron-donating, its lipophilic nature introduces a different SAR dimension. The most active compounds in the series (18 and 20) exhibited good antibacterial and antifungal activities [1]. This class-level inference suggests that the 2-chloro-6-benzyloxy substitution pattern on the benzothiazole core provides a distinct biological profile compared to analogs with different 6-position groups, which is valuable for anti-infective drug discovery programs seeking novel scaffolds.

Antibacterial Antifungal Anthelmintic

Synthetic Versatility: 2-Chloro vs. 2-Amino/2-Mercapto Benzothiazole Intermediates

The 2-chloro substituent in 6-(Benzyloxy)-2-chlorobenzo[d]thiazole is a key differentiator for synthetic applications compared to other 2-substituted benzothiazole analogs. Patent literature demonstrates that 2-chlorobenzothiazoles are versatile intermediates that can be readily converted to 2-aminobenzothiazoles via nucleophilic substitution, or to 2(3H)-benzothiazolones via hydrolysis [1][2]. In contrast, 2-mercapto or 2-amino analogs lack this electrophilic reactivity profile, limiting their direct utility in certain coupling reactions. The 2-chloro group enables participation in a wide range of transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which are not directly accessible from the corresponding 2-mercapto or 2-hydroxy derivatives . This functional handle, combined with the 6-benzyloxy group, provides a unique and strategically valuable intermediate for constructing complex benzothiazole-based libraries.

Organic Synthesis Building Block Cross-Coupling

6-(Benzyloxy)-2-chlorobenzo[d]thiazole: Evidence-Based Applications for Procurement Decisions


Medicinal Chemistry: Building Block for Targeted Antitumor Agent Synthesis

The 6-benzyloxy motif in this compound has been shown to enhance antitumor activity in procaspase-3 activation studies [1]. Procure this compound for SAR exploration and lead optimization in oncology drug discovery programs focused on novel apoptosis-inducing agents.

Neuroscience Research: Intermediate for MAO-B Inhibitor Development

Compounds with a 6-benzyloxy group have demonstrated potent and selective MAO-B inhibition, a key target for Parkinson's disease [2]. This compound serves as a core intermediate for synthesizing novel neuroprotective agents and exploring benzothiazole-based therapeutics for neurodegenerative disorders.

Anti-Infective Drug Discovery: Scaffold for Novel Antimicrobials

The 2-chloro-6-substituted benzothiazole core is associated with antimicrobial activity [3]. Use this compound to generate diverse chemical libraries for screening against bacterial, fungal, and parasitic targets, particularly in the search for new agents to combat drug-resistant infections.

Organic Synthesis: Versatile Building Block for Cross-Coupling Reactions

The 2-chloro group is a privileged electrophilic handle that enables a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) [4]. This makes the compound an ideal intermediate for constructing complex molecular architectures in both academic and industrial research settings.

Technical Documentation Hub

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